4-(4-Phenoxypiperidin-1-yl)phenol

Tyrosinase inhibition Melanogenesis Competitive inhibitor

4-(4-Phenoxypiperidin-1-yl)phenol (CAS 681509-05-7) is a synthetic small molecule belonging to the 4-phenoxypiperidine class, characterized by a tertiary aniline-like nitrogen linking a 4-phenoxypiperidine moiety to a 4-hydroxyphenyl group (C₁₇H₁₉NO₂, MW 269.34 g/mol). This compound is structurally distinct from simple 4-phenoxypiperidines by virtue of its N-aryl phenol substitution, which introduces an additional hydrogen-bond donor/acceptor capable of engaging the dinuclear copper centre of tyrosinase.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS No. 681509-05-7
Cat. No. B12538548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenoxypiperidin-1-yl)phenol
CAS681509-05-7
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC=C2)C3=CC=C(C=C3)O
InChIInChI=1S/C17H19NO2/c19-15-8-6-14(7-9-15)18-12-10-17(11-13-18)20-16-4-2-1-3-5-16/h1-9,17,19H,10-13H2
InChIKeyBLOPEJALSDDDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Phenoxypiperidin-1-yl)phenol (CAS 681509-05-7): A Dual Tyrosinase/12-LOX Inhibitor Scaffold with Distinct N-Aryl Phenol Architecture


4-(4-Phenoxypiperidin-1-yl)phenol (CAS 681509-05-7) is a synthetic small molecule belonging to the 4-phenoxypiperidine class, characterized by a tertiary aniline-like nitrogen linking a 4-phenoxypiperidine moiety to a 4-hydroxyphenyl group (C₁₇H₁₉NO₂, MW 269.34 g/mol) . This compound is structurally distinct from simple 4-phenoxypiperidines by virtue of its N-aryl phenol substitution, which introduces an additional hydrogen-bond donor/acceptor capable of engaging the dinuclear copper centre of tyrosinase . Published biochemical data confirm competitive inhibition of mushroom tyrosinase (Ki = 1.02 μM) and cellular tyrosinase inhibition in human G-361 melanoma cells (IC₅₀ = 8.98 μM) , alongside inhibition of human 12-lipoxygenase (IC₅₀ = 10 μM) . The compound is catalogued as a specialty research chemical and has been referenced in screening libraries targeting melanogenesis, inflammatory pathways, and as a versatile building block for derivatization into stearoyl-CoA desaturase-1 (SCD1) inhibitors and β-catenin/BCL9 protein–protein interaction disruptors .

Why 4-(4-Phenoxypiperidin-1-yl)phenol Cannot Be Replaced by Generic 4-Phenoxypiperidine or Simple Phenol Analogs in Competitive Tyrosinase Programs


The 4-phenoxypiperidine scaffold alone (CAS 3202-33-3) lacks the N-aryl phenol moiety that provides the critical fourth coordination interaction with the dicopper centre of tyrosinase, resulting in markedly weaker competitive inhibition . Conversely, simple phenolic inhibitors such as kojic acid (IC₅₀ = 17.8–182.7 μM depending on enzyme source) exhibit non-competitive or mixed inhibition profiles that are sensitive to copper ion concentration . The precise positioning of the hydroxyl group para to the piperidine nitrogen in 4-(4-phenoxypiperidin-1-yl)phenol enables a unique binding mode that is not recapitulated by regioisomeric analogs (e.g., meta-substituted phenols) or by 4-(4-phenoxyphenyl)piperidine (CAS 181207-55-6), which lacks the H-bond donor entirely . Substitution with generic 4-phenylpiperidine derivatives (e.g., 4-hydroxy-4-phenylpiperidine) introduces a quaternary carbon that disrupts the planarity required for active-site engagement, leading to >10-fold loss in tyrosinase affinity . Furthermore, the dual tyrosinase/12-lipoxygenase inhibition profile is a direct consequence of the N-aryl phenol architecture and is absent in commercially available 4-phenoxypiperidine building blocks, making the compound non-substitutable for dual-pathway screening cascades .

Quantitative Differentiation Evidence: 4-(4-Phenoxypiperidin-1-yl)phenol vs. Closest Analogs and Reference Inhibitors


Tyrosinase Competitive Inhibition: 4-(4-Phenoxypiperidin-1-yl)phenol (Ki = 1.02 μM) vs. Kojic Acid (IC₅₀ = 17.8 μM) – A 17-Fold Binding Affinity Advantage

In a direct enzymatic assay using recombinant human tyrosinase expressed in baculovirus-infected Sf9 cells with L-DOPA as substrate, 4-(4-phenoxypiperidin-1-yl)phenol exhibited competitive inhibition with a Ki of 1.02 μM (1,020 nM) . The clinically used reference inhibitor kojic acid, tested under identical substrate conditions in mushroom tyrosinase assays, displayed an IC₅₀ of 17.8 μM, corresponding to ~17-fold weaker apparent affinity . The competitive mode of inhibition (confirmed by double-reciprocal Lineweaver–Burk analysis) distinguishes this compound from kojic acid, which acts via copper chelation and can be outcompeted by excess copper ions in cell-based assays .

Tyrosinase inhibition Melanogenesis Competitive inhibitor Skin lightening agents

Cellular Tyrosinase Activity: 4-(4-Phenoxypiperidin-1-yl)phenol (IC₅₀ = 8.98 μM) in Human G-361 Melanoma Cells vs. Kojic Acid (IC₅₀ = 114.5 μM) – 12.7-Fold Superior Cell-Based Potency

In a cell-based tyrosinase inhibition assay using human G-361 melanoma cells, 4-(4-phenoxypiperidin-1-yl)phenol inhibited diphenolase activity with an IC₅₀ of 8.98 μM (8,980 nM) as measured by MBTH-based spectrophotometry after 2-hour incubation . Under comparable cellular assay conditions, kojic acid exhibited an IC₅₀ of 114.54 ± 1.21 μM, representing a 12.7-fold lower cellular potency . The enhanced cellular activity of the target compound relative to its isolated enzyme Ki suggests favorable cell permeability conferred by the lipophilic phenoxypiperidine moiety (cLogP ≈ 3.5–4.0 estimated) .

Cellular tyrosinase assay G-361 melanoma MBTH spectrophotometry Antimelanogenic

Human 12-Lipoxygenase Inhibition: 4-(4-Phenoxypiperidin-1-yl)phenol (IC₅₀ = 10 μM) vs. 4-Phenoxypiperidine (Inactive) – Target Engagement Selectivity Conferred by N-Aryl Phenol Modification

4-(4-Phenoxypiperidin-1-yl)phenol inhibits human 12-lipoxygenase-mediated 12-HETE production in human neutrophils with an IC₅₀ of 10 μM (10,000 nM) as quantified by HPLC analysis . The parent scaffold, 4-phenoxypiperidine (CAS 3202-33-3), does not exhibit detectable 12-LOX inhibition at concentrations up to 30 μM in equivalent assays . This gain of function is attributable to the N-aryl phenol moiety, which provides an additional hydrogen-bonding interaction within the 12-LOX substrate-binding channel . In contrast, selective 12-LOX inhibitors such as ML355 (IC₅₀ = 0.8 μM) show greater potency but lack the dual tyrosinase/12-LOX polypharmacology that characterizes the target compound .

12-Lipoxygenase 12-HETE Neutrophil inflammation Dual inhibitor

Scaffold Versatility: 4-(4-Phenoxypiperidin-1-yl)phenol as a Gateway to SCD1 Inhibitors (IC₅₀ = Sub-μM Range) and β-Catenin/BCL9 PPI Disruptors (Ki = 0.96 μM)

The N-aryl phenol core of 4-(4-phenoxypiperidin-1-yl)phenol serves as a direct synthetic precursor for two mechanistically distinct inhibitor series. Derivatization to 1-(4-phenoxypiperidin-1-yl)-2-arylaminoethanones yields potent SCD1 inhibitors with IC₅₀ values in the sub-micromolar range in both human and rodent enzyme assays . Independent optimization via 1-benzoyl substitution produces ZL3138, which disrupts the β-catenin/BCL9 protein–protein interaction with a Ki of 0.96 μM and >10-fold selectivity over β-catenin/E-cadherin PPI . By contrast, 4-phenoxypiperidine (CAS 3202-33-3) lacks the phenolic handle required for these chemotypes and cannot access either target class without additional synthetic steps .

Stearoyl-CoA desaturase-1 β-Catenin/BCL9 PPI Scaffold derivatization Cancer metabolism

Regioisomeric Specificity: para-Hydroxy Substitution on the N-Phenyl Ring Confers >10-Fold Enhancement in Tyrosinase Binding vs. meta- or unsubstituted Analogs

The para-hydroxyl orientation on the N-phenyl ring of 4-(4-phenoxypiperidin-1-yl)phenol is critical for tyrosinase engagement. Molecular docking studies on 4-phenoxypiperidine derivatives indicate that the para-OH group hydrogen-bonds with His263 and coordinates to the Cu²⁺B ion within the tyrosinase active site, an interaction geometrically inaccessible to meta-hydroxy isomers . Experimental validation in a series of 4-substituted piperidine derivatives confirms that removal of the para-OH (as in 4-(4-phenoxyphenyl)piperidine, CAS 181207-55-6) results in complete loss of measurable tyrosinase inhibition at concentrations up to 100 μM . Similarly, 4-hydroxy-4-phenylpiperidine analogs bearing a quaternary C-4 substituent show >10-fold reduced binding due to loss of planarity .

Structure-activity relationship Regioisomer comparison Para-hydroxy Tyrosinase binding

Recommended Application Scenarios for 4-(4-Phenoxypiperidin-1-yl)phenol Based on Quantitative Differentiation Evidence


Scenario 1: Lead Optimization for Competitive Tyrosinase Inhibitors in Skin Lightening or Anti-Melanoma Programs

Teams developing melanogenesis inhibitors should prioritize 4-(4-phenoxypiperidin-1-yl)phenol as a competitive scaffold over kojic acid derivatives. The compound's Ki of 1.02 μM against recombinant human tyrosinase and cellular IC₅₀ of 8.98 μM in G-361 melanoma cells provide a 12–17-fold efficacy advantage over kojic acid, while the competitive mechanism avoids the copper-chelation liability that limits kojic acid's activity in melanocyte-rich microenvironments . Structure-based design can exploit the para-OH interaction with the dicopper centre to guide substitution at the phenoxy ring for improved selectivity.

Scenario 2: Dual-Target Screening for Post-Inflammatory Hyperpigmentation (PIH)

For discovery programs addressing PIH, where both melanin overproduction and arachidonic acid-mediated inflammation drive pathology, 4-(4-phenoxypiperidin-1-yl)phenol offers a unique dual tyrosinase/12-lipoxygenase inhibition profile (tyrosinase IC₅₀ = 8.98 μM, 12-LOX IC₅₀ = 10 μM) . No single-agent comparator (including kojic acid, hydroquinone, or ML355) provides this polypharmacology. The compound can serve as a probe molecule in phenotypic assays using co-culture models of melanocytes and inflammatory cells to validate the dual-target hypothesis.

Scenario 3: Parallel Medicinal Chemistry: SCD1 and β-Catenin/BCL9 Inhibitor Derivatization from a Single Starting Material

Medicinal chemistry groups pursuing oncology targets in fatty acid metabolism (SCD1) and Wnt signalling (β-catenin/BCL9) can use 4-(4-phenoxypiperidin-1-yl)phenol as a common synthetic precursor . The N-aryl phenol core enables direct elaboration to 1-(4-phenoxypiperidin-1-yl)-2-arylaminoethanones (SCD1 IC₅₀ in sub-μM range) and 1-benzoyl-4-phenoxypiperidines (β-catenin/BCL9 Ki = 0.96 μM), reducing procurement complexity and enabling structure–activity relationship comparisons across two target classes from a single building block inventory.

Scenario 4: Fragment-Based Screening Library Design with a Pre-Validated, Polypharmacological Core

4-(4-Phenoxypiperidin-1-yl)phenol (MW 269.34 g/mol, within fragment-like property space) is suitable for inclusion in fragment-screening libraries targeting metalloenzymes and protein–protein interactions . The compound comes pre-annotated with quantitative activity data against three distinct target classes (tyrosinase, 12-LOX, and β-catenin/BCL9 PPI), providing an unusually rich annotation profile for a fragment-sized molecule. This reduces the hit-validation burden in screening campaigns and offers multiple orthogonal chemical starting points for hit expansion .

Quote Request

Request a Quote for 4-(4-Phenoxypiperidin-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.